DPP-4 Inhibition Potency and Kinetics: Anagliptin vs. Sitagliptin and Teneligliptin in Human Enzyme Assays
Anagliptin demonstrates comparable DPP-4 inhibitory potency to sitagliptin but is approximately 22-fold less potent than teneligliptin in human DPP-IV assays. In a standardized head-to-head comparison using human recombinant DPP-IV, anagliptin exhibited an IC50 of 38.6 ± 2.2 nM, sitagliptin an IC50 of 12.2 ± 0.8 nM, and teneligliptin an IC50 of 1.70 ± 0.02 nM [1]. The corresponding Ki values were 10.5 ± 0.6 nM (anagliptin), 3.31 ± 0.22 nM (sitagliptin), and 0.461 ± 0.004 nM (teneligliptin) [1]. This indicates that while anagliptin is a potent DPP-4 inhibitor, its intrinsic binding affinity is lower than that of teneligliptin and sitagliptin in this assay system.
| Evidence Dimension | Human DPP-IV inhibition (IC50) |
|---|---|
| Target Compound Data | 38.6 ± 2.2 nM |
| Comparator Or Baseline | Sitagliptin: 12.2 ± 0.8 nM; Teneligliptin: 1.70 ± 0.02 nM |
| Quantified Difference | Anagliptin IC50 is 3.2-fold higher (less potent) than sitagliptin; 22.7-fold higher than teneligliptin |
| Conditions | Human recombinant DPP-IV enzyme; three independent experiments; data expressed as mean ± SD |
Why This Matters
Potency differences dictate the required molar quantity for in vitro assays and may inform compound selection for assays where DPP-4 inhibition needs to be tightly titrated.
- [1] Nabeno M, Akahoshi F, Kishida H, Miyaguchi I, Tanaka Y, Ishii S, et al. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochem Biophys Res Commun. 2013;434(2):191-196. View Source
